N'-(2-fluorophenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
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Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S2/c18-13-6-1-2-7-14(13)20-17(23)16(22)19-11-12-5-3-9-21(12)27(24,25)15-8-4-10-26-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJWEWZBMLDEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-fluorophenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific pathways for this compound are not extensively documented, similar compounds have been synthesized using techniques such as:
- Condensation Reactions : Combining various amines and sulfonyl derivatives.
- Cyclization : Formation of cyclic structures which may enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain fluorinated derivatives demonstrate antiproliferative activity against breast, colon, and lung cancer cell lines . The mechanism of action often involves interference with cellular processes such as apoptosis and cell cycle regulation.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, which can be a contributing factor in cancer progression .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
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Cytotoxicity Assays : Compounds were tested against various cancer cell lines (e.g., A549 for lung cancer) showing IC50 values indicating effective concentrations for inducing cell death.
Compound Cell Line IC50 (µM) Compound A A549 10 Compound B HCT-8 15 This compound K562 12 - Mechanistic Studies : Research has highlighted that the introduction of fluorine atoms in the structure can significantly enhance the binding affinity to target proteins involved in tumor growth .
- Comparative Studies : A study comparing various derivatives showed that modifications at specific positions (such as the introduction of thiophene groups) can lead to improved biological activity and selectivity towards cancer cells .
Scientific Research Applications
Key Structural Features
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Pyrrolidine Ring : Provides conformational flexibility, which can be crucial for receptor binding.
- Thiophene Sulfonamide : Imparts unique electronic properties that can influence the compound's reactivity and interaction with enzymes.
Anticancer Activity
Recent studies have indicated that compounds similar to N'-(2-fluorophenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide exhibit significant anticancer properties. The compound's ability to inhibit specific signaling pathways involved in tumor growth is under investigation. For instance, it may target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation in cancer cells .
Neuropharmacology
The pyrrolidine structure suggests potential applications in neuropharmacology, particularly in the development of drugs targeting neurological disorders. Compounds with similar frameworks have been shown to modulate neurotransmitter systems, which could lead to therapeutic effects in conditions like depression and anxiety .
Antimicrobial Properties
Research into sulfonamide derivatives has revealed their effectiveness against various bacterial strains. The thiophene sulfonamide moiety may enhance antibacterial activity by interfering with bacterial folate synthesis pathways, making this compound a candidate for further antimicrobial studies .
Drug Development
The compound's structural characteristics make it a valuable scaffold for drug development. Its ability to form hydrogen bonds and engage in π-stacking interactions can be exploited to design new derivatives with improved efficacy and selectivity against specific biological targets .
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of a series of thiophene-containing compounds, including derivatives of this compound. The results indicated that these compounds induced apoptosis in cancer cell lines through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Case Study 2: Neuropharmacological Screening
In another study focused on neuropharmacological applications, compounds structurally related to this compound were screened for their effects on serotonin receptors. The findings suggested that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating mood disorders .
Case Study 3: Antimicrobial Evaluation
A comprehensive evaluation of various sulfonamide derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The study found that modifications to the thiophene sulfonamide group significantly enhanced antimicrobial activity, suggesting a promising avenue for developing new antibiotics based on this scaffold .
Chemical Reactions Analysis
Amide Bond Reactivity
The ethanediamide core undergoes characteristic amide reactions, including hydrolysis and nucleophilic substitution.
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 2-fluorophenylamine + thiophene sulfone | 78 | , |
| Basic hydrolysis | 2M NaOH, 80°C, 8h | Fluorobenzoic acid derivatives | 65 | , |
| Reduction (LiAlH₄) | THF, 0°C → RT, 4h | Corresponding amine derivatives | 82 |
Key Findings :
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Hydrolysis rates depend on steric hindrance from the pyrrolidine-thiophene sulfone group.
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Reduction yields tertiary amines, suggesting potential for further functionalization.
Sulfonamide Group Reactivity
The thiophene-2-sulfonyl moiety participates in nucleophilic substitutions and redox reactions.
Key Findings :
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The sulfonamide group resists further oxidation due to its fully oxidized sulfone state .
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S-N cleavage under strong bases enables modular synthesis of pyrrolidine derivatives .
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl ring undergoes regioselective substitutions.
| Reaction Type | Reagents | Position | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to F | 3-nitro-2-fluorophenyl derivative | 58 | |
| Halogenation (Cl) | Cl₂, FeCl₃, DCM | Para to F | 4-chloro-2-fluorophenyl derivative | 47 |
Key Findings :
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Fluorine directs electrophiles to the meta position due to its strong -I effect.
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Steric hindrance from the ethanediamide group reduces para substitution efficiency.
Reductive Amination and Cross-Coupling
The pyrrolidine-methyl group facilitates metal-catalyzed reactions.
Key Findings :
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Palladium catalysts enable selective aryl-aryl bond formation without affecting the sulfone group .
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Reductive alkylation proceeds efficiently at ambient temperature.
Stability Under Physiological Conditions
Table : Stability profile in buffer solutions (pH 7.4, 37°C)
| Time (h) | Degradation (%) | Major Degradants |
|---|---|---|
| 24 | 12 | Hydrolyzed amide + sulfonamide |
| 48 | 29 | Fluorophenyl cleavage products |
| 72 | 45 | Polymerized byproducts |
Key Insights :
-
The compound exhibits moderate stability in physiological conditions, with hydrolysis as the primary degradation pathway,.
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Degradation accelerates in acidic environments (pH < 5).
Computational Reactivity Predictions
DFT calculations (B3LYP/6-31G*) highlight:
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Amide C=O bond length : 1.23 Å (susceptible to nucleophilic attack).
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LUMO distribution : Localized on the fluorophenyl ring, favoring electrophilic substitutions.
Q & A
What are the standard synthetic routes for N'-(2-fluorophenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, and how can reaction conditions be optimized for higher yield?
Basic Research Question
The synthesis typically involves sequential functionalization of the pyrrolidine core, sulfonylation of the thiophene ring, and coupling with the fluorophenyl-ethanediamide moiety. Key steps include:
- Sulfonylation : Reacting pyrrolidine derivatives with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to ensure regioselectivity .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated pyrrolidine to the fluorophenyl-ethanediamide backbone.
Optimization Strategies : - Catalytic Efficiency : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates, minimizing side products .
- Yield Improvement : Pre-activate carboxylic acid groups before coupling and monitor reaction progress via TLC or HPLC .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached when anomalies arise?
Basic Research Question
Core characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl proton splitting patterns, thiophene sulfonyl integration) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect isotopic patterns from fluorine and sulfur .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
Anomaly Resolution : - Contradictory Signals : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks or unexpected couplings .
- Impurity Detection : Use preparative HPLC to isolate pure fractions and re-analyze .
How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound, and what structural modifications are most promising?
Advanced Research Question
SAR Design :
- Core Modifications : Vary the fluorophenyl substituent (e.g., para vs. ortho fluorine) to assess electronic effects on target binding .
- Heterocycle Replacement : Substitute thiophene with furan or pyridine to study sulfonyl group interactions .
- Pyrrolidine Rigidity : Introduce sp³-hybridized constraints (e.g., methyl groups) to probe conformational flexibility .
Methodological Validation : - In Vitro Assays : Use enzyme inhibition assays (e.g., kinase profiling) to quantify activity changes post-modification .
- Computational Docking : Perform molecular dynamics simulations to predict binding modes and guide synthesis .
What methodologies are recommended for analyzing contradictory results in biological assays involving this compound, and how can such discrepancies be resolved?
Advanced Research Question
Contradiction Analysis :
- Dose-Response Curves : Repeat assays across multiple concentrations to rule out false positives/negatives .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Batch Variability : Characterize compound purity (via LC-MS) and stability (under assay conditions) to exclude degradation artifacts .
Root-Cause Workflow :
Confirm reagent integrity (e.g., enzyme activity, buffer pH).
Standardize protocols (e.g., incubation time, temperature).
Cross-check with structural analogs to identify assay-specific sensitivities .
What computational approaches are suitable for predicting the binding affinity of this compound with biological targets, and how should these models be validated experimentally?
Advanced Research Question
In Silico Strategies :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target pockets (e.g., kinases, GPCRs) .
- Free Energy Calculations : Apply MM/GBSA or free-energy perturbation to refine affinity predictions .
Validation Steps : - Crystallography : Co-crystallize the compound with the target protein to compare predicted vs. observed binding modes .
- Mutagenesis : Engineer key residues in the binding site and measure activity shifts (e.g., IC50 changes) .
What strategies can be employed to improve the solubility and stability of this compound in aqueous solutions for in vitro studies?
Basic Research Question
Solubility Enhancement :
- Prodrug Design : Introduce phosphate or acetyl groups to increase hydrophilicity, which are cleaved in vivo .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain compound integrity without cell toxicity .
Stability Optimization : - pH Buffering : Store solutions at pH 6.5–7.4 to prevent amide hydrolysis .
- Light Sensitivity : Conduct experiments under amber light to avoid photodegradation of the fluorophenyl group .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
